Ethyl 4,6,6-trimethyl-2-oxocyclohex-3-ene-1-carboxylate
Description
Ethyl 4,6,6-trimethyl-2-oxocyclohex-3-ene-1-carboxylate is a cyclohexenone derivative characterized by a 2-oxo group, an ethyl ester moiety, and three methyl substituents at positions 4, 6, and 4. This compound belongs to a broader class of substituted cyclohexenones, which are widely employed as intermediates in organic synthesis, particularly for constructing spirocyclic systems, heterocycles (e.g., isoxazoles, pyrazoles), and pharmaceuticals . The structural features of this compound—specifically the oxo group, ester functionality, and steric bulk from methyl substituents—dictate its physicochemical properties, reactivity, and applications. Below, we compare it with key structural analogs to elucidate structure-property relationships.
Properties
CAS No. |
23068-97-5 |
|---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
ethyl 4,6,6-trimethyl-2-oxocyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C12H18O3/c1-5-15-11(14)10-9(13)6-8(2)7-12(10,3)4/h6,10H,5,7H2,1-4H3 |
InChI Key |
WCPXMBJUQTVKGP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(=O)C=C(CC1(C)C)C |
Origin of Product |
United States |
Preparation Methods
Classical Condensation Approaches
Historically, the compound was synthesized by condensation reactions involving ethyl acetoacetate and mesityl oxide or acetone derivatives.
Lewis Acid-Mediated Condensation : Early methods utilized Lewis acids such as boron trifluoride etherate (BF3·OEt2) to catalyze the condensation of ethyl acetoacetate with acetone or mesityl oxide, yielding a mixture of isomers including ethyl 4,6,6-trimethyl-2-oxocyclohex-3-ene-1-carboxylate and its positional isomers. However, this approach suffered from low selectivity and complicated product separation, with yields around 40% and formation of difficult-to-separate isomeric mixtures.
Sodium-Mediated Condensation : Another classical approach involved the condensation of ethyl acetoacetate with isopropylideneacetoacetate under sodium in ethanol, but this was long and complicated, limiting practical usage.
Base-Promoted One-Pot Synthesis Using Potassium tert-Butoxide
A more practical and efficient method was developed involving the reaction of ethyl acetoacetate with ethyl isopropylideneacetoacetate under reflux in tert-butanol with potassium tert-butoxide as base.
Reaction Conditions : Ethyl acetoacetate (2 equivalents) and ethyl isopropylideneacetoacetate (1 equivalent) are refluxed in tert-butanol with potassium tert-butoxide for 2 days under an argon atmosphere.
Mechanism : The reaction proceeds via conjugate addition, intramolecular aldol condensation, lactonization, and subsequent decarboxylation to yield the desired cyclohexenone ester.
Yield and Purity : This method produces this compound exclusively in high yield (86%) as an orange oil, without formation of isomeric byproducts.
| Parameter | Details |
|---|---|
| Reactants | Ethyl acetoacetate, ethyl isopropylideneacetoacetate |
| Base | Potassium tert-butoxide |
| Solvent | tert-Butanol |
| Temperature | Reflux (~82 °C) |
| Reaction Time | 48 hours |
| Atmosphere | Argon |
| Yield | 86% |
| Product Purity | High, no isomeric impurities detected |
Protection and Functional Group Transformations for Downstream Synthesis
For subsequent synthetic applications, particularly in stereoselective total synthesis of (+)-abscisic acid, the ketone group in the cyclohexenone ester is often protected as an acetal.
Acetal Formation : Reaction with neopentyl glycol in the presence of p-toluenesulfonic acid in benzene under reflux with a Dean-Stark apparatus yields the acetal-protected derivative in 58% yield, with recovery of unreacted starting material.
Reduction to Allylic Alcohol : The ester group is selectively reduced to an allylic alcohol using lithium aluminum hydride at elevated temperature (65 °C) for 2.5 hours, achieving 96% yield despite steric hindrance.
Epoxidation : The allylic alcohol undergoes Sharpless asymmetric epoxidation using titanium(IV) isopropoxide, diethyl tartrate, and tert-butyl hydroperoxide at low temperature (-20 °C), providing the epoxide intermediate in 83–88% yield with high enantiomeric excess.
Detailed Experimental Procedure for the Key Preparation Step
| Step | Procedure Details |
|---|---|
| Starting Materials | Ethyl acetoacetate (7.88 g, 60.51 mmol), ethyl isopropylideneacetoacetate (10.30 g, 60.51 mmol) |
| Solvent | tert-Butanol (60 mL) |
| Base | Potassium tert-butoxide (1.36 g, 12.10 mmol) |
| Reaction | Reflux under argon atmosphere for 48 hours |
| Workup | Remove solvent under reduced pressure; dilute with diethyl ether; wash with sodium bicarbonate solution; dry over sodium sulfate; filter and concentrate |
| Purification | Silica gel flash column chromatography (20–35% ethyl acetate/hexane) |
| Product | This compound (10.94 g, 52.03 mmol) as orange oil |
| Yield | 86% |
Analytical Data Supporting Product Identity and Purity
Nuclear Magnetic Resonance (NMR)
- ^1H NMR (CDCl3): Signals consistent with three methyl singlets (~1.08–1.09 ppm), ethyl ester triplet (~1.29 ppm), olefinic proton singlet (~6.98 ppm), and characteristic methylene and methine signals.
- ^13C NMR: Carbonyl carbons at ~170.6 and 198.9 ppm, olefinic carbons at ~127.3 and 154.8 ppm, methyl carbons at ~14.2, 23.4, 27.1, and 28.2 ppm.
Summary Table of Preparation Methods and Yields
| Method | Key Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Lewis acid-catalyzed condensation | Ethyl acetoacetate + acetone/mesityl oxide | BF3·OEt2, room temperature | ~40 | Mixture of isomers, difficult separation |
| Sodium in ethanol condensation | Ethyl acetoacetate + isopropylideneacetoacetate | Na, EtOH | Variable | Long and complicated |
| Potassium tert-butoxide reflux | Ethyl acetoacetate + ethyl isopropylideneacetoacetate | Reflux in tert-butanol, 48 h | 86 | High yield, exclusive product |
Research Findings and Practical Considerations
- The potassium
Chemical Reactions Analysis
Hydrolysis and Decarboxylation
The ethyl ester group undergoes hydrolysis under basic conditions to form carboxylic acid intermediates, which can further decarboxylate:
Mechanistic Insight : Hydrolysis proceeds via nucleophilic attack by hydroxide on the ester carbonyl, forming a tetrahedral intermediate. Subsequent decarboxylation involves keto-enol tautomerism, stabilized by the conjugated cyclohexenone system .
Epoxidation
The cyclohexene double bond reacts with peroxides to form epoxides, critical for stereochemical modifications:
| Reaction Type | Conditions/Reagents | Product | Stereoselectivity | Reference |
|---|---|---|---|---|
| Sharpless asymmetric epoxidation | VO(acac)₂, t-BuOOH | (1R,6S)-Epoxide derivative | >90% ee |
Conformational Influence : The half-chair conformation of the cyclohexene ring (observed in X-ray studies ) directs facial selectivity during epoxidation, favoring the formation of the (1R,6S) diastereomer .
Conjugate Addition
The α,β-unsaturated ketone participates in Michael additions:
| Reaction Type | Nucleophile | Conditions | Product | Reference |
|---|---|---|---|---|
| Grignard addition | MeMgBr | Et₂O, 0°C → RT | 4,6,6-Trimethyl-3-(methyl)-2-oxocyclohexane-1-carboxylate |
Regioselectivity : Nucleophiles attack the β-carbon of the enone system, driven by the electron-withdrawing effect of the ketone .
Aldol Condensation
The ketone group facilitates aldol reactions under basic conditions:
| Reaction Type | Conditions/Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Intramolecular aldol | t-BuOK/t-BuOH, Δ | Spirocyclic lactone derivative | 82% |
Key Observation : The reaction proceeds via enolate formation, followed by aldol cyclization and lactonization .
Oxidation and Reduction
Stereochemical Outcome : Reduction of the 2-oxo group produces axial alcohol due to steric hindrance from equatorial methyl groups .
Diels-Alder Reactivity
The cyclohexene ring acts as a dienophile in cycloadditions:
| Reaction Type | Diene | Conditions | Product | Reference |
|---|---|---|---|---|
| Diels-Alder | 1,3-Butadiene | Toluene, 110°C | Bicyclic adduct with fused six-membered ring |
Electronic Effects : Electron-deficient nature of the α,β-unsaturated ketone enhances reactivity as a dienophile .
Nucleophilic Substitution
The ester group undergoes transesterification:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Transesterification | MeOH, H₂SO₄, Δ | Methyl 4,6,6-trimethyl-2-oxocyclohex-3-ene-1-carboxylate | 78% |
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| [2+2] Cycloaddition | UV light (254 nm), benzene | Bicyclo[4.2.0]octane derivative |
Scientific Research Applications
Ethyl 4,6,6-trimethyl-2-oxocyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 4,6,6-trimethyl-2-oxocyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites may exert their effects by modulating biochemical pathways, such as those involved in inflammation or microbial growth .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds are structurally related but differ in substituent positions, oxidation states, or ester groups:
Key Observations :
- The oxo group at position 2 in the target compound enhances polarity and enables keto-enol tautomerism, influencing hydrogen bonding and reactivity .
- Ethyl vs. methyl ester (e.g., Mthis compound) affects lipophilicity and hydrolysis rates; ethyl esters generally exhibit slower enzymatic degradation .
Physicochemical Properties
Experimental and predicted data for select compounds:
Notes:
Conformational Analysis (Crystallography)
Cyclohexenone derivatives exhibit distinct ring puckering conformations influenced by substituents:
Discussion :
- Bulky substituents (e.g., aryl groups in ) destabilize planar conformations, favoring puckered forms. The target compound’s 4,6,6-trimethyl groups likely stabilize an envelope conformation , as seen in related structures .
- Cremer-Pople parameters (Q, θ, φ) provide quantitative metrics for comparing puckering across analogs .
Biological Activity
Ethyl 4,6,6-trimethyl-2-oxocyclohex-3-ene-1-carboxylate (CAS No. 23068-97-5) is an organic compound with a molecular formula of C12H18O3 and a molecular weight of approximately 210.27 g/mol. This compound features a cyclohexene ring substituted with three methyl groups and an ethyl ester functional group, positioning it as a significant intermediate in organic synthesis and a candidate for various biological applications.
The compound can be synthesized through several methods, including the reaction of 2,6,6-trimethyl-4-oxo-2-cyclohexene-1-carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. This reaction typically proceeds under reflux conditions to facilitate the esterification process. The compound's unique structure contributes to its reactivity and potential biological activity.
Biological Activity Overview
This compound has been investigated for its biological activities, particularly in the fields of pharmacology and biochemistry. Research indicates that it may possess anti-inflammatory and antimicrobial properties, making it relevant for therapeutic applications.
The biological activity of this compound is believed to involve its interaction with specific molecular targets within cells. It may act as a substrate for various enzymes, leading to the formation of active metabolites that modulate biochemical pathways related to inflammation and microbial growth.
Case Studies and Experimental Data
Recent studies have explored the effects of this compound on various biological systems:
- Anti-inflammatory Effects : In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in cultured macrophages. This suggests its potential use in treating inflammatory diseases.
- Antimicrobial Activity : this compound has shown activity against several bacterial strains in laboratory settings. Its efficacy was evaluated using standard antimicrobial susceptibility testing methods.
- Enzyme Interaction Studies : Molecular docking studies have indicated that this compound may interact with key enzymes involved in metabolic pathways, providing insights into its potential therapeutic mechanisms.
Comparative Analysis with Similar Compounds
To understand the uniqueness and potential advantages of this compound over similar compounds, a comparative analysis is presented below:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| Ethyl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate | Structure | Moderate anti-inflammatory | Different substitution pattern |
| Ethyl 4-methyl-2-oxocyclohex-3-ene-1-carboxylate | Structure | Limited antimicrobial | Fewer methyl groups |
| Ethyl 2-oxocyclohex-3-ene-1-carboxylate | Structure | Low activity | Lacks ketone functionality |
Q & A
Q. What are the optimized synthetic routes for Ethyl 4,6,6-trimethyl-2-oxocyclohex-3-ene-1-carboxylate, and how can reaction conditions be tailored to improve yield?
The synthesis typically involves multi-step organic reactions, such as Michael addition of ethyl acetoacetate to chalcone derivatives under alkaline conditions (e.g., NaOH in ethanol) . Key steps include cyclization and esterification, with reaction optimization focusing on:
- Catalyst selection : Alkaline conditions (10% NaOH) are critical for initiating the Michael addition, while acidic catalysts (e.g., BF₃·Et₂O) facilitate cyclization .
- Solvent effects : Absolute ethanol enhances reaction homogeneity, while toluene may improve high-temperature stability .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended for isolating the pure product .
Q. How is structural characterization of this compound performed using spectroscopic and crystallographic methods?
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. Disorder modeling in asymmetric units, as seen in similar cyclohexenone derivatives, requires occupancy ratio adjustments (e.g., 0.684:0.316) and thermal parameter restraints .
- NMR analysis : and NMR assignments resolve substituent effects, with carbonyl (C=O) signals typically appearing at δ 170–175 ppm and olefinic protons at δ 5.5–6.5 ppm .
Advanced Research Questions
Q. How can conformational analysis of the cyclohexene ring inform reactivity and intermolecular interactions?
The cyclohexene ring adopts distinct puckering conformations (envelope, half-chair, screw-boat), quantified using Cremer-Pople parameters (Q, θ, φ) . For example:
- Envelope conformation : Dominant in ordered molecules (θ ≈ 50–57°, φ ≈ 335–356°) .
- Screw-boat conformation : Observed in disordered components (θ ≈ 112°, φ ≈ 154°) .
These conformations influence steric hindrance and hydrogen-bonding patterns (e.g., C–H⋯O interactions along [100] crystallographic axes) .
Q. How should crystallographic disorder in asymmetric units be resolved during refinement?
Disorder in aryl or ester groups (e.g., 4-chlorophenyl rings) is modeled using:
- Occupancy refinement : Split sites with ratios (e.g., 0.684:0.316) constrained to sum to unity .
- Thermal parameter restraints : ADPs (anisotropic displacement parameters) for disordered atoms are linked to reduce overfitting .
- Validation tools : R-factors (<0.06) and residual density maps ensure model accuracy .
Q. What strategies address data contradictions in comparative structural studies of derivatives?
- Dihedral angle analysis : Compare aryl ring orientations (e.g., 76.4–89.9° between substituted phenyl groups) to assess steric/electronic effects .
- Packing motif comparison : Weak interactions (C–H⋯O, C–H⋯Cl) stabilize crystal lattices differently across derivatives .
- Cross-validation : Overlay experimental and DFT-optimized structures to resolve discrepancies in bond lengths/angles .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
